[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
Description
The compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a heterocyclic hybrid molecule featuring a 1,4-benzothiazine-1,1-dioxide core fused with a 2,3-dihydro-1,4-benzodioxin moiety. The 4-ethoxyphenyl methanone group is attached to the benzothiazine ring, contributing to its unique electronic and steric properties.
Synthetic routes for analogous benzodioxin-containing compounds involve nucleophilic substitution reactions under basic conditions, as seen in the preparation of sulfonamide derivatives (e.g., ).
Properties
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6S/c1-2-30-19-10-7-17(8-11-19)25(27)24-16-26(20-5-3-4-6-23(20)33(24,28)29)18-9-12-21-22(15-18)32-14-13-31-21/h3-12,15-16H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGNSOLREBMMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, often referred to as a benzothiazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a benzothiazine core with a dioxido group and a substituted ethoxyphenyl moiety.
Biological Activity Overview
The biological activities of this compound have been explored in several contexts including antimicrobial, anticancer, and anti-inflammatory properties. Below is a detailed summary of these activities:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzothiazine derivatives. For instance:
- Study Findings : A study demonstrated that compounds with similar structures exhibited moderate to significant antibacterial and antifungal activities. The effectiveness was correlated with lipophilicity, suggesting that modifications to the molecular structure could enhance activity against specific pathogens .
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazine Derivative A | Bacterial | 32 µg/mL |
| Benzothiazine Derivative B | Fungal | 16 µg/mL |
Anticancer Activity
Research has indicated that benzothiazine derivatives may possess anticancer properties:
- Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies showed that it effectively inhibited the proliferation of various cancer cell lines including breast and lung cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented:
- Research Insights : The compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .
Case Studies
-
Case Study on Antimicrobial Activity :
- A series of benzothiazine derivatives were synthesized and tested against common bacterial strains. The results indicated that modifications at the dioxido position significantly enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli.
-
Case Study on Anticancer Effects :
- In a controlled study involving human cancer cell lines, the compound was shown to reduce cell viability by over 50% at concentrations below 20 µM. Further analysis revealed that it triggered apoptosis via mitochondrial pathways.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that derivatives of benzothiazine compounds exhibit significant anticancer activity. For instance, halogenated benzothiadiazine derivatives have been investigated for their ability to inhibit specific cancer cell lines. The structure-activity relationship (SAR) of these compounds suggests that modifications can enhance their efficacy against tumors by targeting specific cellular pathways involved in cancer progression .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Research focusing on sulfonamide derivatives containing benzodioxane moieties has demonstrated their potential to inhibit various enzymes relevant to disease processes. This includes the inhibition of carbonic anhydrase and other key enzymes involved in metabolic pathways, which could be beneficial in developing treatments for conditions such as glaucoma and obesity .
Materials Science
Polymer Chemistry
Benzodioxin derivatives are being explored for their role in polymer chemistry. Their unique structural properties enable them to act as monomers or additives in the synthesis of advanced materials with specific mechanical and thermal properties. The incorporation of such compounds can enhance the performance characteristics of polymers used in various industrial applications .
Photochemistry
Photosensitizers
The compound may serve as a photosensitizer in photodynamic therapy (PDT). Its ability to generate reactive oxygen species (ROS) upon light activation makes it suitable for applications in cancer treatment and antimicrobial therapies. The generation of singlet oxygen through these compounds has been evaluated using various photochemical methods, indicating their potential effectiveness in clinical settings .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined a series of benzothiazine derivatives, including the compound , for their cytotoxic effects on breast cancer cell lines. The results showed that certain modifications led to enhanced apoptosis in cancer cells while sparing normal cells, highlighting the therapeutic potential of these compounds .
Case Study 2: Enzyme Inhibition
In another research effort, a group synthesized several sulfonamide derivatives based on the benzodioxine structure and tested them against carbonic anhydrase isoforms. The findings revealed that specific substitutions at the benzodioxane ring significantly increased inhibitory activity, suggesting a pathway for developing new therapeutic agents for conditions like hypertension and edema .
Data Table
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
| Compound Name | Core Structure | Substituents/Functional Groups | Biological Activity (if reported) |
|---|---|---|---|
| 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 1,4-Benzothiazine-1,1-dioxide + benzodioxin | 4-ethoxyphenyl methanone | Not explicitly reported in evidence |
| 3',4'-(1",4"-dioxino)flavone (4f) [] | Flavone + 1,4-dioxane | Hydroxy groups at C-3' and C-4' | Antihepatotoxic (SGOT/SGPT reduction) |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide derivatives (5a-i) [] | Benzodioxin + sulfonamide | Alkyl/aralkyl chains + nitro group | Biofilm inhibition (E. coli, B. subtilis) |
| 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b) [] | Benzoxathiine | Methoxy + thiophene | Not reported |
Key Observations:
Benzodioxin vs. Dioxane Rings: The 1,4-benzodioxin ring in the target compound is structurally distinct from the 1,4-dioxane ring in .
Substituent Impact: The 4-ethoxyphenyl methanone group in the target compound introduces steric bulk and electron-donating effects, which may influence solubility and metabolic stability. In contrast, 4-nitrobenzenesulfonamide derivatives () exhibit strong electron-withdrawing properties, favoring interactions with bacterial biofilms .
Sulfone vs. Sulfonamide: The 1,1-dioxide (sulfone) group in the target compound differs from sulfonamides in .
Antihepatotoxic Potential ():
Flavone derivatives with 1,4-dioxane rings (e.g., 4f, 4g) demonstrated significant reduction in SGOT/SGPT levels in rats, comparable to silymarin. The hydroxyl and methoxy groups in these compounds are critical for radical scavenging and hepatocyte protection. The target compound’s benzodioxin and sulfone groups may similarly confer antioxidant activity, though this requires experimental validation .
Biofilm Inhibition ():
N-Alkyl/aralkyl benzodioxin sulfonamides (5a-i) showed moderate biofilm inhibition against E. coli and B. subtilis. The nitro group at the para position enhanced activity, suggesting that electron-deficient aromatic systems disrupt bacterial adhesion. The target compound’s ethoxyphenyl group, being electron-rich, may reduce antibacterial efficacy but improve compatibility with mammalian cells .
Physicochemical and Crystallographic Insights
- Ring Puckering : The benzodioxin ring’s puckering (see ) influences conformational flexibility. Cremer-Pople parameters could quantify deviations from planarity, affecting binding to enzymatic pockets .
- Crystallographic Refinement: SHELX programs () are widely used for resolving complex heterocyclic structures.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Nucleophilic substitution : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonating agent to introduce the 1,1-dioxido group.
- Coupling reactions : Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-ethoxyphenyl methanone moiety .
- Purification : Flash chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol for high-purity yields .
Q. How is the structural conformation of this compound validated?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis at 100 K using Mo-Kα radiation (λ = 0.71073 Å) to determine bond lengths, angles, and torsional parameters .
- DFT calculations : B3LYP/6-311++G** level theory to compare experimental and theoretical geometries, ensuring electronic structure accuracy .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to confirm substituent positions and hydrogen bonding patterns .
Q. What preliminary biological assays are recommended for activity screening?
- Methodological Answer :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., 4-methylcoumaryl-7-amide) .
- Antioxidant activity : DPPH radical scavenging assays at 517 nm, comparing to ascorbic acid controls .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with halogens (e.g., -F, -Cl) or electron-withdrawing groups on the 4-ethoxyphenyl ring to assess electronic effects on activity .
- Bioisosteric replacement : Replace the benzothiazine-dioxido core with benzoxazine or triazole moieties to evaluate scaffold flexibility .
- 3D-QSAR modeling : CoMFA or CoMSIA analyses to correlate steric/electrostatic fields with biological data .
Q. What methodologies assess environmental fate and degradation pathways?
- Methodological Answer :
- Photodegradation studies : Expose the compound to UV light (254 nm) in aqueous solutions, monitoring degradation via HPLC-MS/MS .
- Biodegradation assays : Use soil microcosms or activated sludge to measure half-life under aerobic/anaerobic conditions .
- Ecotoxicity profiling : Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays .
Q. How can computational models predict pharmacological mechanisms?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases, GPCRs) .
- MD simulations : GROMACS for 100-ns trajectories to evaluate binding stability and conformational changes .
- ADMET prediction : SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
Q. How should contradictory data in biological assays be resolved?
- Methodological Answer :
- Dose-response validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) and multiple replicates .
- Orthogonal assays : Confirm cytotoxicity via trypan blue exclusion alongside MTT to rule out false positives .
- Experimental design : Use randomized block designs with split-plot arrangements to control variability .
Q. What advanced analytical methods quantify this compound in complex matrices?
- Methodological Answer :
- HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), mobile phase: acetonitrile/0.1% formic acid (70:30), detection at 280 nm .
- LC-HRMS : Q-TOF instrumentation (ESI+) for precise mass determination (error < 2 ppm) and metabolite identification .
- Solid-phase extraction (SPE) : C18 cartridges for sample cleanup from biological fluids prior to analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
